molecular formula C11H12N2O2 B13326254 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid

Cat. No.: B13326254
M. Wt: 204.22 g/mol
InChI Key: FUXKXWFWPJMQRA-UHFFFAOYSA-N
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Description

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid (CAS Number: 1493236-32-0) is a high-purity chemical compound offered for research and development purposes. This organic molecule features a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol . The structure consists of a pyridine-2-carboxylic acid core, a common pharmacophore in medicinal chemistry, substituted with a (2-methylbut-3-yn-2-yl)amino group at the 4-position . This unique structure, which incorporates both a carboxylic acid and an alkyne-functionalized amine, makes it a valuable intermediate for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical research. The (2-methylbut-3-yn-2-yl)amino moiety is of significant interest. The parent alcohol of this group, 2-Methylbut-3-yn-2-ol, is well-known in organic synthesis as a protected form of acetylene, analogous to trimethylsilylacetylene . This characteristic suggests that researchers can utilize this compound in metal-catalyzed cross-coupling reactions, such as Sonogashira reactions, to access extended conjugated systems or as a building block for molecular scaffolds . Its potential applications likely span across various fields, including use as a key synthetic intermediate in drug discovery programs and in the development of novel materials. Safety Notice: This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and conduct a comprehensive risk assessment before handling this or any chemical compound.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(2-methylbut-3-yn-2-ylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-4-11(2,3)13-8-5-6-12-9(7-8)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15)

InChI Key

FUXKXWFWPJMQRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=CC(=NC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Step-by-step process:

Step Description Reagents & Conditions Reference/Notes
1. Preparation of acyl chloride Conversion of pyridine-2-carboxylic acid to its acyl chloride Thionyl chloride (SOCl₂), reflux, inert atmosphere Commonly used to activate carboxylic acids for amide formation
2. Amination with 2-amino-2-methylbut-3-yne derivative Nucleophilic attack of aminoalkyne on acyl chloride 2-amino-2-methylbut-3-yne, triethylamine (TEA), dichloromethane (DCM), reflux The aminoalkyne reacts with acyl chloride to form the amide linkage
3. Purification Extraction, washing, and chromatographic purification Silica gel chromatography, eluent (e.g., ethyl acetate/dichloromethane) Ensures high purity of the product

This method aligns with the synthesis of similar pyridine derivatives, where acyl chlorides serve as key intermediates, facilitating subsequent amination steps.

Direct Amide Formation via Carboxylic Acid Activation

An alternative approach involves direct activation of the pyridine-2-carboxylic acid, followed by amide bond formation with the aminoalkyne.

Procedure:

  • Activation of pyridine-2-carboxylic acid using coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) .
  • Addition of the aminoalkyne derivative under stirring at room temperature or mild heating.
  • Purification through chromatography or recrystallization.

Advantages:

  • Avoids the use of thionyl chloride, reducing potential hazards.
  • Suitable for large-scale synthesis.

Limitations:

  • Requires careful control of reaction conditions to prevent side reactions.

Multi-step Synthesis Based on Literature Analogues

Based on the synthesis of related compounds such as methyl ester derivatives and methylated pyridines, a multi-step route can be employed:

  • Step 1: Synthesis of methyl 2-pyridinecarboxylate derivatives via esterification.
  • Step 2: Conversion to acyl chlorides using thionyl chloride.
  • Step 3: Reaction with aminoalkyne derivatives to form amides.
  • Step 4: Hydrolysis or further functionalization to introduce the carboxylic acid group at the pyridine-2 position.

This approach is supported by the synthesis of methyl ester isomers and their subsequent transformations, as described in the referenced literature.

Research Findings and Data Tables

The synthesis of compounds similar to this compound has been documented with yields ranging from 70% to 88%, indicating the efficiency of acyl chloride-mediated amide formation.

Method Reagents Reaction Conditions Yield Comments
Acyl chloride + amine Pyridine-2-carboxylic acid, SOCl₂, aminoalkyne, TEA Reflux, inert atmosphere 70-88% Widely used, scalable
Direct coupling Pyridine-2-carboxylic acid, DCC/EDC, aminoalkyne Room temperature, DMAP catalyst Moderate to high Less hazardous, more selective

Notes on Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Positioning

The following compounds share pyridine-carboxylic acid frameworks but differ in substituent types, positions, and bioactivity profiles:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-[(2-Methylbut-3-yn-2-yl)amino], 2-carboxylic acid 204.23 Alkyne group, steric bulk, potential for hydrophobic interactions
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, ) Benzothiazole, tetrahydroquinoline, thiazole Not provided Heterocyclic diversity, possible hydrogen bonding via benzothiazole
2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid () 2-hydroxy, 6-thiophene, 4-carboxylic acid 221.23 Thiophene’s aromaticity, hydroxy group enhancing polarity
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamide (Regorafenib intermediate, ) 4-phenoxy (fluorinated), 2-methylamide Not provided Fluorine’s electronegativity, methylamide improving metabolic stability
7-[4-pyrazolo[1,5-a]pyridine-2-carboxylic acid (Bcl-X inhibitor, ) Complex sulfonylcarbamoyl, naphthalene, pyrazolo-pyridine Not provided IC₅₀ = 4.4 nM, multifunctional groups for target engagement

Key Structural and Functional Differences

  • Alkyne vs.
  • Carboxylic Acid Position: The carboxylic acid at position 2 (target) vs.
  • Bioactivity: While the Bcl-X inhibitor () has a reported IC₅₀ of 4.4 nM, the target compound’s activity remains uncharacterized in the provided evidence. Structural analogs like Regorafenib intermediates () highlight the importance of fluorinated phenoxy groups in kinase inhibition.

Biological Activity

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid, also known by its CAS number 1493236-32-0, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a carboxylic acid and an amino group linked to a 2-methylbut-3-yn-2-yl moiety, which contributes to its unique chemical reactivity and interaction with biological systems.

The molecular formula of this compound is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, with a molecular weight of approximately 204.23 g/mol. The structure includes functional groups that allow for various chemical reactions, including esterification and nucleophilic substitutions, enhancing its potential applications in pharmaceuticals.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that the compound may inhibit bacterial growth through interaction with specific cellular targets.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways or inhibition of specific enzymes involved in cell proliferation.

Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cell lines (MCF7) revealed that treatment with varying concentrations of the compound led to significant increases in apoptotic markers, including caspase activation and PARP cleavage. The results indicated a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Table 2: Effects on Cancer Cell Lines

Concentration (µM)% Apoptosis Induction
1015%
2530%
5055%

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The presence of the alkyne moiety allows for unique interactions that could lead to the modulation of various biochemical pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases involved in cancer progression.
  • Receptor Binding : Interaction with G-protein coupled receptors (GPCRs) could influence signal transduction pathways critical for cell survival and proliferation.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives and incorporating the alkyne moiety through coupling reactions. The ability to modify its structure opens avenues for developing derivatives with enhanced biological activity.

Applications in Drug Development
Due to its promising biological activities, this compound is being explored as a potential lead compound in drug development for treating bacterial infections and cancer.

Q & A

Q. What are the established synthetic routes for 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid?

The synthesis typically involves nucleophilic substitution reactions. For example, brominated pyridine-2-carboxylate derivatives can react with secondary amines like 2-methylbut-3-yn-2-amine under controlled conditions. Multi-step protocols may include bromination of precursor compounds (e.g., 3-aryl-4-benzoyl-2-cyanobutyrates) followed by amine substitution. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement .

Q. Which analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents on the pyridine ring.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities.
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • Infrared (IR) Spectroscopy : To identify functional groups like carboxylic acid and alkyne moieties.
    Cross-validation using multiple methods ensures accuracy, particularly when resolving spectral overlaps .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility : The carboxylic acid group enhances aqueous solubility at basic pH, while the alkyne-containing side chain may necessitate polar aprotic solvents (e.g., DMF or DMSO). Salt formation (e.g., hydrochloride) can further improve solubility .
  • Stability : Susceptibility to oxidation (due to the alkyne group) requires storage under inert atmospheres. Long-term stability studies under varying pH and temperature conditions are advised to determine optimal storage protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR studies focus on modifying the alkyne-containing side chain and pyridine core. For example:

  • Introducing electron-withdrawing groups on the pyridine ring may enhance binding to enzymatic targets.
  • Varying the steric bulk of the 2-methylbut-3-yn-2-yl group can alter metabolic stability.
    Computational docking studies (e.g., molecular dynamics simulations) paired with in vitro assays validate hypothesized interactions, such as enzyme inhibition or receptor binding .

Q. What strategies are effective in resolving contradictions between reported biological activities of analogous compounds?

Discrepancies in bioactivity data may arise from assay variability or impurities. To address this:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., cell lines, buffer systems).
  • Purity Validation : Use HPLC-MS to confirm compound integrity and exclude degradation products.
  • Structural Analog Comparison : Benchmark results against structurally characterized analogs (e.g., 6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid) to identify substituent-specific effects .

Q. What methodologies optimize regioselectivity in derivatization reactions of this compound?

Regioselectivity challenges in functionalizing the pyridine ring can be addressed by:

  • Directing Groups : Temporary protection of the carboxylic acid group with tert-butyl esters to direct electrophilic substitution to specific positions.
  • Catalytic Systems : Palladium or copper catalysts for cross-coupling reactions (e.g., Sonogashira coupling) to selectively modify the alkyne moiety.
    Reaction monitoring via TLC or in-situ NMR ensures control over intermediate formation .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

  • In Vitro Assays : Incubate with liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation.
  • Isotope Labeling : Use 14^{14}C-labeled analogs to track metabolic pathways and identify major metabolites.
  • Computational Predictions : Tools like SwissADME predict permeability and metabolic hotspots (e.g., alkyne oxidation sites) .

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